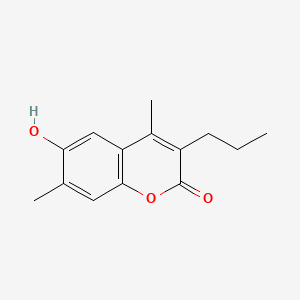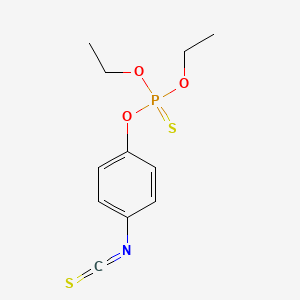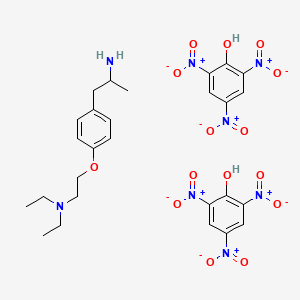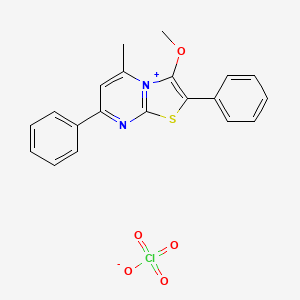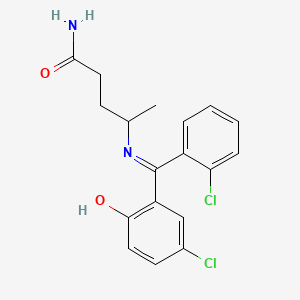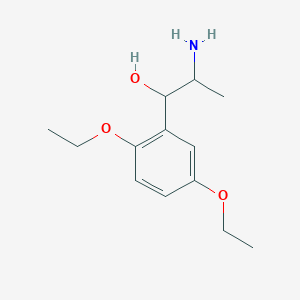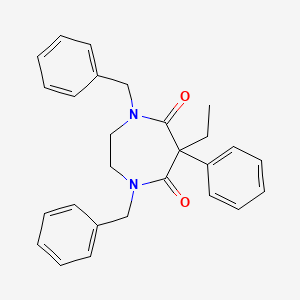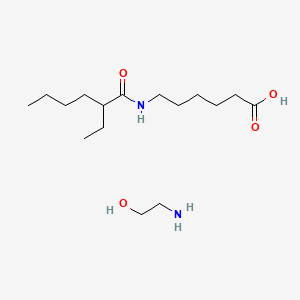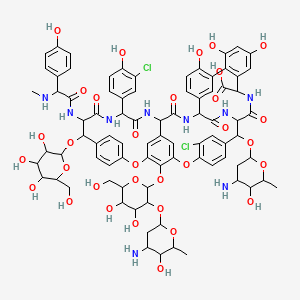
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha is a complex organic compound with the molecular formula C83H91Cl2N9O32. It contains 217 atoms, including 91 hydrogen atoms, 83 carbon atoms, 9 nitrogen atoms, 32 oxygen atoms, and 2 chlorine atoms . This compound is a derivative of avoparcin, a glycopeptide antibiotic.
Méthodes De Préparation
The synthesis of 49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha involves multiple steps, including the selective chlorination and glycosylation of avoparcin. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale fermentation processes followed by chemical modification to introduce the chlorine and mannopyranosyl groups .
Analyse Des Réactions Chimiques
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha has several scientific research applications:
Chemistry: It is used as a model compound to study glycopeptide antibiotics and their chemical properties.
Biology: Researchers use it to investigate the mechanisms of antibiotic resistance in bacteria.
Mécanisme D'action
The mechanism of action of 49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha involves binding to the bacterial cell wall precursors, inhibiting cell wall synthesis. This leads to the disruption of bacterial cell wall integrity, ultimately causing cell death. The molecular targets include the D-alanyl-D-alanine terminus of peptidoglycan precursors, and the pathways involved are related to cell wall biosynthesis .
Comparaison Avec Des Composés Similaires
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha is unique due to its specific chlorination and glycosylation patterns. Similar compounds include:
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different structural features.
Teicoplanin: A glycopeptide antibiotic with a different glycosylation pattern.
Dalbavancin: A semi-synthetic glycopeptide antibiotic with enhanced activity against certain bacterial strains.
Propriétés
Numéro CAS |
110907-15-8 |
|---|---|
Formule moléculaire |
C83H91Cl2N9O32 |
Poids moléculaire |
1797.6 g/mol |
Nom IUPAC |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(4-hydroxyphenyl)-2-(methylamino)acetyl]amino]-20,23,26,42,44-pentaoxo-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C83H91Cl2N9O32/c1-29-64(102)44(86)25-54(117-29)123-72-35-10-17-49(43(85)20-35)120-51-22-36-21-50(73(51)126-83-74(69(107)67(105)53(28-96)122-83)124-55-26-45(87)65(103)30(2)118-55)119-39-13-6-32(7-14-39)71(125-82-70(108)68(106)66(104)52(27-95)121-82)62(93-75(109)57(88-3)31-4-11-37(97)12-5-31)79(113)90-59(34-9-16-47(100)42(84)19-34)76(110)91-60(36)78(112)89-58-33-8-15-46(99)40(18-33)56-41(23-38(98)24-48(56)101)61(81(115)116)92-80(114)63(72)94-77(58)111/h4-24,29-30,44-45,52-55,57-72,74,82-83,88,95-108H,25-28,86-87H2,1-3H3,(H,89,112)(H,90,113)(H,91,110)(H,92,114)(H,93,109)(H,94,111)(H,115,116) |
Clé InChI |
GUHDFCUOWCXCOB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


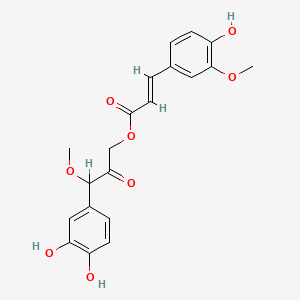
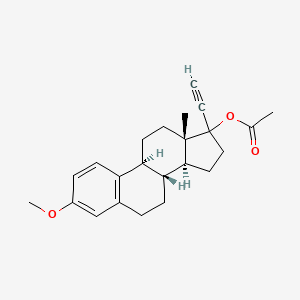

![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)
